Cyclohexanol, 2-methyl-, trans-
Overview
Description
“Cyclohexanol, 2-methyl-, trans-” is a chemical compound with the molecular formula C7H14O12. It is also known by other names such as 1-Methyl-2-cyclohexanol, 2-Methyl-1-cyclohexanol, and 2-Methylcyclohexanol1. It is a colorless viscous liquid with an aromatic odor3.
Synthesis Analysis
The synthesis of 2-methylcyclohexanol involves the dehydration reaction of alcohols4. For instance, 2-methylcyclohexanol can undergo a dehydration reaction when reacted with concentrated sulfuric acid5. The reaction is performed under acidic conditions and the E1 mechanism is favored6.
Molecular Structure Analysis
The molecular structure of “Cyclohexanol, 2-methyl-, trans-” can be viewed as a 2D Mol file or as a computed 3D SD file17. It has a molecular weight of 114.185512.
Chemical Reactions Analysis
The chemical reactions of 2-methylcyclohexanol involve conversion into alkyl halides and esters6. It can also undergo dehydration to yield alkenes6. The reaction of 2-methylcyclohexanol with tosyl chloride forms a tosylate, with the O-H bond of the alcohol acting as a leaving group6.
Physical And Chemical Properties Analysis
“Cyclohexanol, 2-methyl-, trans-” is less dense than water and insoluble in water3. It has a boiling point of 437.7 K1.
Scientific Research Applications
Enzymatic Resolution and Industrial Applications
- Enzymatic Resolution : Trans-2-methyl-1-cyclohexanol has been studied for its resolution through lipase-catalyzed transesterification in a membrane reactor. This process demonstrated high enantioselectivity and was optimized for various operating conditions (Ceynowa & Rauchfleisz, 2001).
- Industrial Optimization : Genetic algorithms have been employed to optimize large-scale industrial reactors, specifically for the catalytic slurry reactor process in the hydrogenation of o-cresol to produce 2-methyl-cyclohexanol. This approach addressed the challenges of optimizing a high-dimensional, non-linear process (Rezende et al., 2008).
Chemical Synthesis and Catalysis
- Palladium Complexes Formation : Research into the methylation of certain cyclohexanol derivatives, including trans-2-methylcyclohexanol, has led to the formation of palladium complexes with heterocyclic carbene ligands. These complexes have potential applications in catalysis and organic synthesis (Glas, 2001).
Biocatalytic Processes
- Biocatalysis in Perfumery : A continuous-flow biocatalytic process has been developed for synthesizing stereoisomers of commercial fragrances like Leather Cyclohexanol and Woody Acetate, using trans-2-methylcyclohexanol as a precursor. This process emphasized the production of more potent odorant cis-isomers, which are usually less favored in traditional synthesis routes (Tentori et al., 2020).
Pharmacological Research
- Anti-echinococcal Activity : Compounds structurally similar to trans-2-methylcyclohexanol, specifically trans 2-phenoxy cyclohexanol ethers, have been investigated for their anti-echinococcal activity, suggesting potential pharmacological applications (Duriez et al., 2004).
pH-Triggered Molecular Switches
- Conformational Switching : Trans-2-aminocyclohexanols, structurally related to trans-2-methylcyclohexanol, serve as conformational pH-triggers, useful in the development of allosteric systems and molecular switches (Brázdová et al., 2005)
Safety And Hazards
“Cyclohexanol, 2-methyl-, trans-” is considered hazardous. It is a flammable liquid and vapor, and it is harmful if swallowed or inhaled89. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation8.
Future Directions
The dehydration of 2-methyl-1-cyclohexanol has been a popular laboratory exercise in second-year organic chemistry for several decades10. It has been used to illustrate Zaitsev’s rule10. However, sensitive analytical techniques reveal that the results do not entirely corroborate with Zaitsev’s rule10. Future research could focus on exploring these discrepancies and refining the understanding of the reaction mechanisms10.
properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVWOBYBJYUSMF-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032693 | |
Record name | trans-2-Methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-methyl-, trans- | |
CAS RN |
7443-52-9 | |
Record name | trans-2-Methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7443-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Methylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-methylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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